molecular formula C15H14IN3O B13724137 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide

N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide

Cat. No.: B13724137
M. Wt: 379.20 g/mol
InChI Key: UCYXEDPLRLYSDY-VCHYOVAHSA-N
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Description

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide is a chemical compound with the molecular formula C15H14IN3O It is known for its unique structure, which includes an iodine atom and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 3-aminophenylacetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide involves its interaction with molecular targets through its functional groups. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(1E)-1-(3-aminophenyl)ethylidene]-4-biphenylcarbohydrazide: Similar structure but with a biphenyl group instead of an iodine atom.

    N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenoxyacetohydrazide: Contains a phenoxyacetyl group instead of an iodine atom.

Uniqueness

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications.

Properties

Molecular Formula

C15H14IN3O

Molecular Weight

379.20 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-iodobenzamide

InChI

InChI=1S/C15H14IN3O/c1-10(11-5-4-6-12(17)9-11)18-19-15(20)13-7-2-3-8-14(13)16/h2-9H,17H2,1H3,(H,19,20)/b18-10+

InChI Key

UCYXEDPLRLYSDY-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC(=CC=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1I)C2=CC(=CC=C2)N

Origin of Product

United States

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